1-isonicotinoyl-4-(2-nitrobenzyl)piperazine
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Overview
Description
1-isonicotinoyl-4-(2-nitrobenzyl)piperazine is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.13789045 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Convenient Synthesis of Bifunctional Tetraaza Macrocycles
A study describes the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines, leading to bifunctional poly(amino carboxylate) chelating agents. This process involved cyclization of (4-nitrobenzyl)-ethylenediamine with BOC-protected amino disuccinimido esters, yielding 12- and 14-membered ring diamides. The macrocyclic amines obtained were then alkylated to produce isothiocyanate derivatives and labeled chelating agents, indicating a method for creating complex structures potentially useful in various applications, including imaging and diagnostics (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Syntheses of Polyamides Containing Theophylline and Thymine
Another research effort focused on synthesizing dicarboxylic acid derivatives through the addition of theophylline and thymine to dimethyl methylenesuccinate, followed by ester hydrolysis. These derivatives were then converted to di-p-nitrophenyl esters and polycondensed with diamines, including piperazine, to form polyamides. These polymers, soluble in DMSO and formic acid, and some in water, highlight the versatility of piperazine-containing compounds in polymer science, offering potential applications in materials science and biomedicine (Hattori & Kinoshita, 1979).
Biological Activity and Applications
Synthesis and in vitro Antimicrobial Evaluation of Hydrazones
A study on the antimicrobial activity of hydrazones derived from 1-phenyl-, 1-benzyl-, and 1-benzhydryl-4-aminopiperazines against various bacteria and fungi demonstrated the potential biological applications of piperazine derivatives. The research found that certain compounds exhibited significant activity, suggesting the potential of piperazine derivatives in developing new antimicrobial agents (Yung, Mahony, & Whitehouse, 1971).
Synthesis, Dynamic NMR Characterization, and XRD Studies of Novel N,N’-Substituted Piperazines
This research synthesized functionalized piperazine derivatives and characterized them using various spectroscopic and analytical techniques. The study's findings contribute to understanding the chemical behavior and potential applications of substituted piperazines in bioorthogonal labeling and imaging, potentially useful in biological research and medical diagnostics (Mamat, Pretze, Gott, & Köckerling, 2016).
Future Directions
Mechanism of Action
Target of Action
It is known that derivatives of isoniazid, a compound structurally similar to “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine”, have been evaluated for their diverse biological activities . Another structurally similar compound, “2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one”, has been studied as an inhibitor of Aurora-A kinase , a protein associated with the Aurora kinase family, which is considered a striking anticancer target .
Mode of Action
For instance, the Aurora-A kinase inhibitors interact with the kinase to prevent cell division, a common strategy in the development of anti-cancer drugs .
Biochemical Pathways
Based on the information about related compounds, it can be inferred that the compound may affect pathways related to cell division and growth, particularly in the context of cancer treatment .
Result of Action
Based on the information about related compounds, it can be inferred that the compound may have potential anti-cancer effects by inhibiting cell division and growth .
Properties
IUPAC Name |
[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(14-5-7-18-8-6-14)20-11-9-19(10-12-20)13-15-3-1-2-4-16(15)21(23)24/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFHWTWLCUWONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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